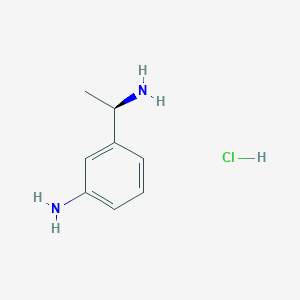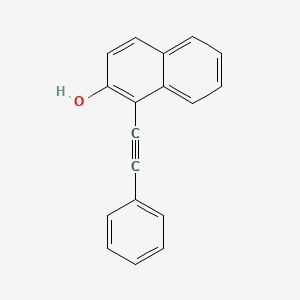
2'-Bromo-2,4,6-triisopropyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2’,4’,6’-triisopropylbiphenyl is an organic compound with the molecular formula C21H27Br. It is a brominated biphenyl derivative, characterized by the presence of three isopropyl groups attached to the biphenyl structure. This compound is of significant interest in organic synthesis and catalysis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’,4’,6’-triisopropylbiphenyl typically involves the bromination of 2’,4’,6’-triisopropylbiphenyl. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of 2-Bromo-2’,4’,6’-triisopropylbiphenyl may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2’,4’,6’-triisopropylbiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide.
Coupling Reactions: Palladium catalysts such as palladium acetate or palladium chloride, along with ligands like triphenylphosphine, are used.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted biphenyl derivatives.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the biphenyl moiety with another aromatic or aliphatic group.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2’,4’,6’-triisopropylbiphenyl has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: It is employed in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-2’,4’,6’-triisopropylbiphenyl in catalytic processes involves its coordination to a metal center, such as palladium. The biphenyl structure provides steric and electronic properties that enhance the stability and reactivity of the metal complex. This coordination facilitates various catalytic cycles, including oxidative addition, transmetalation, and reductive elimination, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl:
2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl:
Uniqueness
2-Bromo-2’,4’,6’-triisopropylbiphenyl is unique due to its bromine atom, which allows it to participate in a broader range of chemical reactions compared to its phosphine analogs. The presence of the bromine atom also makes it a versatile intermediate for further functionalization and derivatization .
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-1,3,5-tri(propan-2-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27Br/c1-13(2)16-11-18(14(3)4)21(19(12-16)15(5)6)17-9-7-8-10-20(17)22/h7-15H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDPPJGEOYUCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[Bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B1496902.png)

![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B1496905.png)




![Ethyl 2-(4-fluoro-7-methylsulfonyloxy-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1496918.png)




![(Z)-8-fluoro-5-(4-((methylimino)methyl)phenyl)-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one](/img/structure/B1496943.png)
